molecular formula C27H18N2 B1592013 Benzimidazole perylene CAS No. 79534-91-1

Benzimidazole perylene

Cat. No. B1592013
CAS RN: 79534-91-1
M. Wt: 370.4 g/mol
InChI Key: KIIFVSJBFGYDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole Perylene is a novel asymmetrically substituted discotic molecule . It was designed with an imidazole unit at 3,4 positions and a bisester moiety at 9,10 positions of the perylene tetracarboxylic acid core . This structure exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field .


Synthesis Analysis

The synthesis of Benzimidazole Perylene involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been suggested .


Molecular Structure Analysis

The molecular structure of Benzimidazole Perylene is characterized by a perylene bisbenzimidazole comprising both donor and acceptor functional groups . This structure exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field .


Chemical Reactions Analysis

The chemical reactions of Benzimidazole Perylene involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

Benzimidazole Perylene exhibits potentially useful physical properties, including a nonlinear dielectric response to an increasing electric field . Despite its low surface area, it shows good CO2 uptake and pH responsive behavior owing to the presence of benzimidazole rings .

Scientific Research Applications

  • Medicinal Applications

    • Field : Pharmaceutical Science
    • Application Summary : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
    • Methods of Application : The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities .
    • Results : Benzimidazole containing new drugs have shown promising results in various medical applications .
  • Anticancer Agents

    • Field : Oncology
    • Application Summary : Benzimidazole is an important heterocyclic organic compound which possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Since its structure is analogized with the nucleotides found in human body, benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .
    • Methods of Application : The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
    • Results : Research on benzimidazole has produced many commercially available anticancer drugs based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .

Future Directions

The research and development of Benzimidazole Perylene and similar compounds is an active and attractive topic of medicinal chemistry . The development of more efficient and facile methods for the synthesis of benzimidazoles and associated hybrids is a promising future direction .

properties

IUPAC Name

1H-benzimidazole;perylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFVSJBFGYDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619952
Record name 1H-Benzimidazole--perylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole perylene

CAS RN

79534-91-1
Record name 1H-Benzimidazole--perylene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

There was mixed in a three-liter flask 5.85 grams of 3,4,9,10-perylenetetracarboxylic dianhydride, 26.77 grams of o-phenylene diamine and 7 milliliters of glacial acetic acid. The mixture resulting was then heated with stirring for 8 hours at 210° C., followed by cooling to room temperature. A solid product was then obtained by filtering the mixture throught a sintered glass funnel; followed by washing with 1,000 milliliters of methanol. Thereafter, the solid was slurried with 500 milliliters of 1 percent sodium hydroxide solution. After filtration, the solid was washed with 600 milliliters of water, and then was dried in an oven at 80° C. overnight yielding 7.62 grams, of the above product III.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
26.77 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
product III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

78.7 Parts of 1-chloronaphthalene, 4.3 parts of perylene-3,4:9,10-tetracarboxylic dianhydride and 11.9 parts of o-phenylenediamine were charged in a stainless steel reactor equipped with a pitched blade turbine agitator, a circulation jacket connected to an oil supply system, a temperature measuring element and a distillation line with a condenser. After the aforementioned raw materials were charged and the agitator speed adjusted to 200 rpm, the reactor was purged with nitrogen gas, and the reactor contents were heated by raising the temperature of the jacket in about one hour to the desired reaction temperature of 240° to 245° C. The reaction was continued for an additional 6 hours at this temperature. The reactor was then cooled by cooling the jacket oil with water to about 90° C. and the reactor contents were then transferred to a Nutsche vacuum filter equipped with an agitator. The filtrate was drained by applying vacuum to the filter. The crude, wet pigment cake was reslurry washed twice using 80 parts of warm dimethylformamide, with the wash filtrate drained each time by vacuum filtration. The cake was subsequently reslurry washed nine times with alkaline methanol at room temperature to, for example, remove acidic impurities. Each alkaline methanol wash was prepared by dissolving 0.33 part of sodium hydroxide in 66 parts of methanol. The pigment cake was then reslurry washed four times with methanol (66 parts of methanol used in each wash) and dried in a vacuum dryer at 65° C. and full vacuum for 16 hours. 5.89 Parts of crude benzimidazole perylene powder were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzimidazole perylene
Reactant of Route 2
Reactant of Route 2
Benzimidazole perylene
Reactant of Route 3
Reactant of Route 3
Benzimidazole perylene
Reactant of Route 4
Reactant of Route 4
Benzimidazole perylene
Reactant of Route 5
Benzimidazole perylene
Reactant of Route 6
Benzimidazole perylene

Citations

For This Compound
54
Citations
ZD Popovic, A Hor, RO Loutfy - Chemical Physics, 1988 - Elsevier
… generation mechanism has been studied in benzimidazole perylene/tetraphenyldiamine … photoconductive behavior of thin films of benzimidazole perylene 3,4,9,10-tetracarboxylic …
Number of citations: 117 www.sciencedirect.com
L Perrin, P Hudhomme - 2011 - Wiley Online Library
A series of perylene‐3,4:9,10‐bis(dicarboximide) (PBI) and perylene‐3,4:9,10‐bis(benzimidazole) (PTCBI) derivatives that are di‐ or tetra‐substituted at the bay region by electron‐…
T Chooppawa - 2018 - digital.car.chula.ac.th
… of benzimidazole perylene derivatives via hydrolysis .......................................................................................................... 38 3.2.Synthesis and characterization of benzimidazole perylene …
Number of citations: 0 digital.car.chula.ac.th
ZD Popovic, SN Lee, CJ Collison… - Organic …, 1999 - spiedigitallibrary.org
… It was also observed in thin films of benzimidazole perylene 3,4,9,10 tetracarboxylic acid (… study of carrier generation in benzimidazole perylene thin evaporated films and particle …
Number of citations: 4 www.spiedigitallibrary.org
VJ Sapagovas, V Gaidelis, V Kovalevskij… - Dyes and pigments, 2006 - Elsevier
The aggregation in solutions of perylene pigments N,N′-diphenyl-, N,N′-dibenzyl- and N,N′-diphenethyl-3,4,9,10-perylenetetracarboxylic acid diimides in chloroform and …
Number of citations: 38 www.sciencedirect.com
J Fortage, M Séverac, C Houarner-Rassin… - … of Photochemistry and …, 2008 - Elsevier
… The synthesis of benzimidazole perylene dye 2 starts with the hydrolysis of the imide group of 12 with potassium hydroxide in tert-butyl alcohol form the perylene dicarboxylic anhydride …
Number of citations: 103 www.sciencedirect.com
RA Street, M Mulato, R Lau, J Ho, J Graham… - Applied Physics …, 2001 - pubs.aip.org
… The bilayer sensor comprises a tetraphenyldiamine hole transport layer on top of a benzimidazole perylene generator layer. This combination provides high sensitivity across the visible …
Number of citations: 58 pubs.aip.org
RA Street, J Graham, ZD Popovic, A Hor… - Journal of non …, 2002 - Elsevier
… Three different sensors have been studied with generator layers comprising evaporated benzimidazole perylene (BZP) and dispersions of hydroxygallium phthalocyanine (HOGaPc) …
Number of citations: 24 www.sciencedirect.com
RA Street, J Graham, Z Popovic, A Hor… - MRS Online …, 2001 - cambridge.org
… The first sensor studied has a charge generation layer of benzimidazole perylene (BZP) which is deposited by vacuum evaporation to a thickness of 300 nm.[4] Next a hole transport …
Number of citations: 4 www.cambridge.org
J Mizuguchi - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
… The title compound, C 36 H 16 N 4 O 2 , is the trans form of a benzimidazole perylene derivative used as a black pigment. The molecule is entirely planar and possesses a center of …
Number of citations: 8 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.